molecular formula C5H4N4S B15335645 2-(1H-1,2,3-Triazol-4-yl)thiazole

2-(1H-1,2,3-Triazol-4-yl)thiazole

Cat. No.: B15335645
M. Wt: 152.18 g/mol
InChI Key: GZEXLOIQEYXPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3-Triazol-4-yl)thiazole is a heterocyclic compound that contains both a triazole and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,3-Triazol-4-yl)thiazole typically involves the cycloaddition reaction between azides and alkynes, known as the “click chemistry” approach. This method is efficient and provides high yields. The reaction is usually carried out in the presence of a copper catalyst under mild conditions .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,3-Triazol-4-yl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1H-1,2,3-Triazol-4-yl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Triazol-4-yl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens, making it an effective antimicrobial agent .

Comparison with Similar Compounds

  • 2-(1H-1,2,3-Triazol-4-yl)-1,3-thiazole-2-amine
  • 4-(1H-1,2,3-Triazol-4-yl)-1,3-thiazole-2-amine
  • 2-(4-bromophenyl)-5-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-4-methylthiazole

Uniqueness: 2-(1H-1,2,3-Triazol-4-yl)thiazole is unique due to its dual heterocyclic structure, which imparts a combination of properties from both the triazole and thiazole rings. This duality enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C5H4N4S

Molecular Weight

152.18 g/mol

IUPAC Name

2-(2H-triazol-4-yl)-1,3-thiazole

InChI

InChI=1S/C5H4N4S/c1-2-10-5(6-1)4-3-7-9-8-4/h1-3H,(H,7,8,9)

InChI Key

GZEXLOIQEYXPOW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=NNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.